

A Comparative Spectroscopic Analysis of N-(4-methoxyphenyl)glycine and Its Analogues

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Compound of Interest

Compound Name: *N*-(4-methoxyphenyl)Glycine

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A detailed examination of the spectroscopic properties of **N-(4-methoxyphenyl)glycine** and its analogues, N-phenylglycine, N-(4-chlorophenyl)glycine, and N-(4-nitrophenyl)glycine, reveals distinct shifts in their spectral data corresponding to the electronic effects of the para-substituents on the phenyl ring. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This comparison is critical for researchers and drug development professionals in identifying and characterizing these molecules, as subtle changes in their chemical structure can significantly impact their biological activity and pharmacological properties. The electron-donating methoxy group in **N-(4-methoxyphenyl)glycine**, for instance, creates a different electronic environment compared to the electron-withdrawing chloro and nitro groups in its analogues, which is clearly reflected in their respective spectra.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **N-(4-methoxyphenyl)glycine** and its selected analogues. These values have been compiled from various spectroscopic databases and research publications.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Absorptions (cm ⁻¹)	λ _{max} (nm)	Key MS Fragments (m/z)
N-(4-methoxyphenyl)glycine	C ₉ H ₁₁ NO ₃ ^[1]	181.19	6.8-7.2 (aromatic), 4.0 (CH ₂), 3.7 (OCH ₃)	175 (C=O), 152 (C-O), 115-130 (aromatic), 55 (OCH ₃), 45 (CH ₂)	3300-2500 (O-H, N-H), 1710 (C=O), 1610, 1510 (C=C aromatic), 1240 (C-O-C)	~230, ~290	181 [M] ⁺ , 136, 108, 77
N-phenylglycine	C ₈ H ₉ NO ₂ ^[2]	151.16 ^[2]	6.6-7.2 (aromatic), 3.9 (CH ₂) ^[3]	174 (C=O), 147 (C-N), 113-129 (aromatic), 45 (CH ₂) ^[4]	3400-2500 (O-H, N-H), 1705 (C=O), 1600, 1500 (C=C aromatic) ^[5]	~245, ~290 ^[6]	151 [M] ⁺ , 106, 77 ^[2]

N-(4-chlorophenyl)glycine	<chem>C8H8ClNO2</chem>	185.61	6.7-7.2 (aromatic), 3.9 (CH ₂)	173	3300-		
				(C=O), 146 (C-N), 115-130 (aromatic), 129 (C-Cl), 45 (CH ₂)	2500 (O-H, N-H), 1715 (C=O), 1590, 1490 (C=C aromatic), 1090 (C-Cl)	~250, ~295	185/187 [M] ⁺ , 140/142, 111/113, 77
N-(4-nitrophenyl)glycine	<chem>C8H8N2O4</chem>	196.16 ^[7]	6.7-8.2 (aromatic), 4.1 (CH ₂)	172	3400-		
				(C=O), 153 (C-N), 112-145 (aromatic), 45 (CH ₂)	2500 (O-H, N-H), 1720 (C=O), 1595, 1480 (C=C aromatic), 1510, 1340 (NO ₂)	~260, ~380 ^[8]	196 [M] ⁺ , 151, 121, 93, 77 ^[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **N-(4-methoxyphenyl)glycine** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of a reference standard (e.g., TMS).

1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak or an internal standard.
- Integrate the peaks in the 1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Processing:

- The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to different functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules, particularly those involving the aromatic ring.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
- Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.0 AU).
- Fill a quartz cuvette with the sample solution.
- Fill a matched quartz cuvette with the pure solvent to be used as a reference.

Acquisition Parameters:

- Wavelength Range: 200-400 nm.
- Scan Speed: Medium.
- Baseline Correction: Perform a baseline correction with the solvent-filled cuvettes.

Data Processing:

- Record the absorbance spectrum.
- Identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

- Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Acquisition Parameters (ESI-MS):

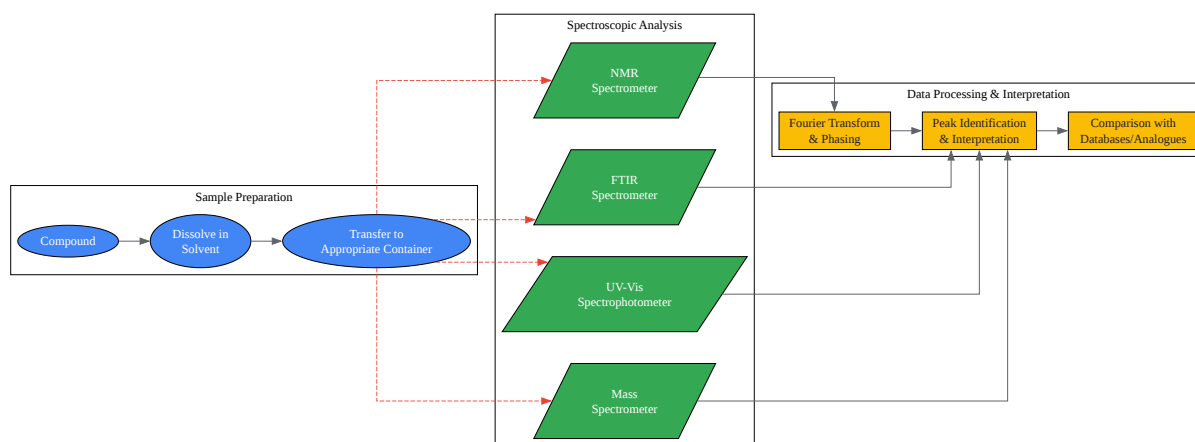
- Ionization Mode: Positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas: Nitrogen.

Data Processing:

- Acquire the mass spectrum.
- Identify the molecular ion peak ($[M]^+$ or $[M-H]^-$) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information.

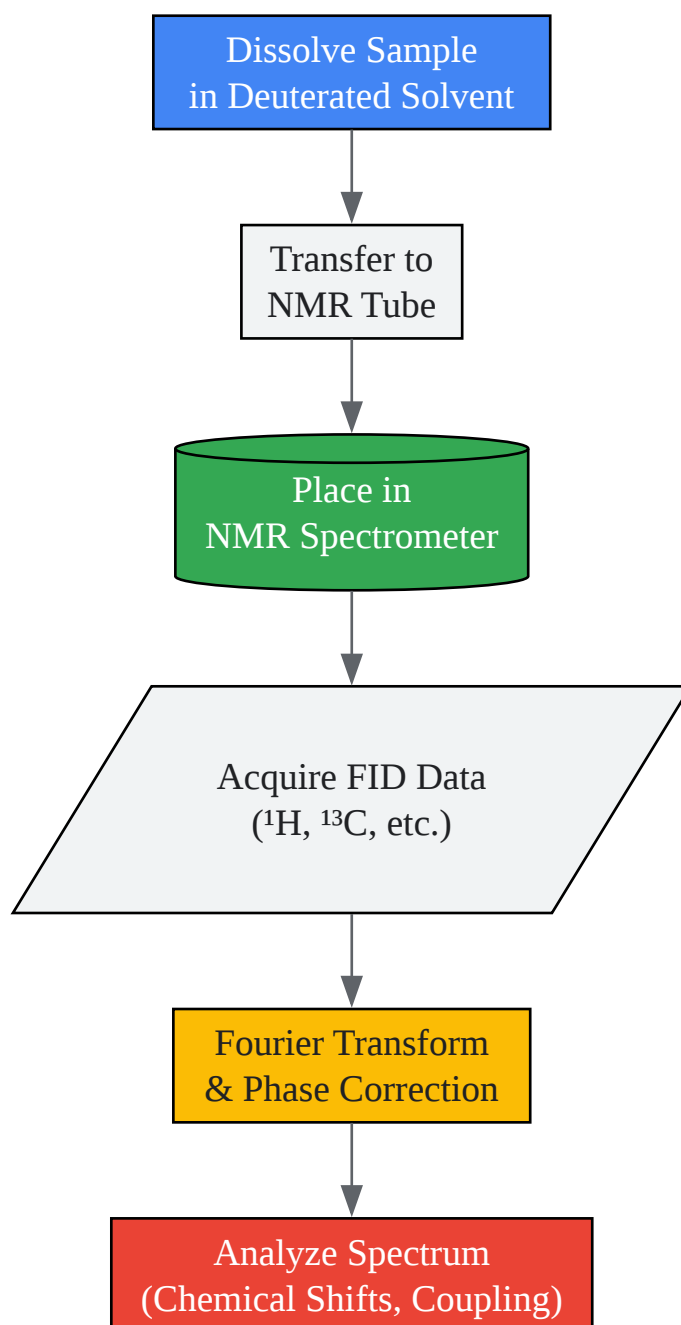
Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for spectroscopic analysis.



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Caption: A typical workflow for NMR spectroscopy.

This comparative guide provides a foundational understanding of the spectroscopic differences between **N-(4-methoxyphenyl)glycine** and its analogues. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug

development for the identification, characterization, and quality control of these important compounds.

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References

- 1. N-(4-Methoxybenzyl)glycine | C₁₀H₁₃NO₃ | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylglycine [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties. – Oriental Journal of Chemistry [orientjchem.org]
- 6. rsc.org [rsc.org]
- 7. Glycine, N-(4-nitrophenyl)- | C₈H₈N₂O₄ | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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